9-OAHSA

Obesity Pediatrics Lipidomics

9-OAHSA (9-[(9Z)-octadecenoyloxy]octadecanoic acid, CAS 154086-90-5) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of bioactive lipids. It is formed by the esterification of oleic acid to 9-hydroxy stearic acid.

Molecular Formula C36H68O4
Molecular Weight 564.9 g/mol
CAS No. 154086-90-5
Cat. No. B160504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-OAHSA
CAS154086-90-5
Synonyms9Z-octadecenoic acid, 1-(7-carboxyheptyl)decyl ester
Molecular FormulaC36H68O4
Molecular Weight564.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14-
InChIKeyPGKKGBQMNNEIHV-PFONDFGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

9-OAHSA (CAS 154086-90-5) Baseline Overview for Scientific Procurement and Research Selection


9-OAHSA (9-[(9Z)-octadecenoyloxy]octadecanoic acid, CAS 154086-90-5) is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of bioactive lipids [1]. It is formed by the esterification of oleic acid to 9-hydroxy stearic acid. Within the FAHFA family, OAHSAs (oleic acid-hydroxy stearic acids) represent a significant fraction of the circulating pool in rodent models of glucose tolerance, with 9-OAHSA being a specific positional isomer. This compound is characterized by its anti-inflammatory and antidiabetic signaling properties, making it a key reference standard for lipidomics and metabolic disease research.

Why In-Class FAHFA Substitution Fails: Procurement Implications for 9-OAHSA (154086-90-5) Research


While 9-OAHSA belongs to a larger FAHFA family, its biological activity cannot be assumed equivalent to other members, even those sharing the same oleic acid or hydroxy stearic acid backbone but with differing esterification positions (e.g., 12-OAHSA) or the same 9-position but with different fatty acid chains (e.g., 9-PAHSA or 9-POHSA) [1]. Specifically, in vivo studies demonstrate that 9-PAHSA exhibits a distinct hepatotoxic profile compared to 9-OAHSA, highlighting that subtle structural modifications significantly alter metabolic handling and safety outcomes [2]. Therefore, generic substitution within the FAHFA class is not scientifically valid without direct comparative data for the specific isomer 9-OAHSA.

Quantitative Differentiation Guide: 9-OAHSA (154086-90-5) vs. Closest Analogs


Plasma OAHSA Levels Are Significantly Lower in Pediatric Obesity Compared to PAHSA

In a clinical cohort of children with obesity (n=40) versus children without obesity (n=20), plasma OAHSA levels were significantly reduced in the obesity group (p = 0.006). While PAHSA levels were also lower in obesity (p = 0.001), the surrogate hydrolysis activity ratio HSA/OAHSA was significantly higher in obese children (p = 0.025), indicating a distinct metabolic fate for OAHSA versus PAHSA in this population [1].

Obesity Pediatrics Lipidomics Cardiometabolic Disease

9-OAHSA Induces Higher Plasma ALT and AST Activity Compared to 9-PAHSA in a Murine Model

In a short-term in vivo study with intragastric gavage (13 mg/kg) in C57BL/6J mice, 9-OAHSA administration resulted in the highest plasma activities of both alanine aminotransferase (ALT) and aspartate aminotransferase (AST) among all groups [1]. The study directly concluded that 9-PAHSA was 'more metabolically beneficial and less hepatotoxic than 9-OAHSA' under these experimental conditions [1].

Hepatotoxicity Diabetes Pharmacology Metabolism

9-OAHSA Suppresses LPS-Stimulated IL-1β and IL-6 Gene Expression in RAW 264.7 Macrophages

In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS, 100 ng/mL), treatment with 9-OAHSA at concentrations of 2 µM and 10 µM significantly suppressed the gene expression of pro-inflammatory cytokines IL-1β and IL-6 [1]. This effect was confirmed in a head-to-head comparison with 9-POHSA, which also exhibited suppression, though the magnitude of effect was not quantitatively different between the two compounds in this assay [1].

Inflammation Macrophages Cytokine Immunology

9-OAHSA Negatively Correlates with Fasting Blood Glucose in Healthy Human Subjects

In a cohort of 57 healthy human subjects, plasma 9-OAHSA levels showed a significant negative correlation with fasting blood glucose (r = -0.308, p = 0.024) [1]. This correlation was comparable to that observed for 9-POHSA (r = -0.300, p = 0.027), indicating that both compounds are associated with improved glycemic control in humans [1].

Diabetes Metabolism Glucose Homeostasis Cardiovascular

9-OAHSA Attenuates Palmitic Acid-Induced Hepatocyte Apoptosis and Mitochondrial ROS

In an in vitro model of metabolic-associated fatty liver disease (MAFLD), treatment with 9-OAHSA rescued rat hepatocytes from palmitic acid (PA)-induced apoptosis [1]. Furthermore, 9-OAHSA decreased the generation of mitochondrial reactive oxygen species (mito-ROS) and stabilized the mitochondrial membrane potential [1]. The effect was shown to be mediated at least partially by PKC-δ signaling.

MAFLD Hepatology Apoptosis Mitochondrial Function

Optimal Research and Procurement Scenarios for 9-OAHSA (154086-90-5)


Biomarker Discovery and Validation in Human Cardiometabolic Disease

Given its established negative correlation with fasting blood glucose (r = -0.308, p = 0.024) and its altered plasma levels in pediatric obesity (p = 0.006) [1], 9-OAHSA is a high-priority analytical standard for lipidomics studies investigating FAHFA signatures in diabetes, obesity, and cardiovascular risk stratification. Procurement should prioritize high-purity (>95%) material suitable for LC-MS/MS quantification in human plasma samples.

Mechanistic Studies of Hepatic Lipotoxicity and Mitochondrial Dysfunction

9-OAHSA is uniquely positioned for research on MAFLD and hepatocellular apoptosis due to its demonstrated ability to rescue hepatocytes from palmitic acid-induced apoptosis via PKC-δ-mediated mito-ROS attenuation [2]. This application scenario is specific to 9-OAHSA and is not directly supported for other FAHFA isomers without analogous data. Researchers should procure material with documented batch-to-batch consistency for reproducible cell-based assays.

Investigational In Vivo Studies Requiring Hepatotoxicity Monitoring

While 9-OAHSA shows anti-inflammatory and antidiabetic potential, its distinct hepatotoxic profile in murine models (evidenced by elevated plasma ALT/AST) necessitates careful experimental design and safety monitoring [3]. This makes 9-OAHSA a valuable tool for comparative studies investigating the structural determinants of FAHFA-induced liver injury. Procurement for such studies must be accompanied by rigorous quality control data to ensure accurate dosing and interpretation of hepatotoxicity outcomes.

In Vitro Macrophage Inflammation Models

9-OAHSA at concentrations of 2-10 µM effectively suppresses LPS-induced IL-1β and IL-6 expression in RAW 264.7 macrophages [4]. This makes it a suitable positive control or test compound for studies on innate immune modulation. Researchers should note that while 9-POHSA also exhibits this activity, 9-OAHSA is the preferred selection when investigating oleic acid-derived FAHFAs specifically.

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